4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. With the molecular formula C13H22ClN3O, this compound features a piperidine ring and a substituted 1,2,4-oxadiazole ring with a cyclopentyl group. It is classified under heterocyclic compounds, particularly those containing oxadiazole derivatives, which are of significant interest due to their diverse biological activities and utility in drug discovery .
The synthesis of 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride typically involves several key steps:
The synthetic routes can be optimized for higher yields and purity through techniques such as recrystallization or chromatographic methods. Additionally, microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce solvent usage .
The compound has a molecular weight of approximately 265.79 g/mol. Its structural formula can be represented as follows:
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can participate in various chemical reactions:
The mechanism of action for 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride involves its interaction with biological targets. It may function as an enzyme inhibitor by binding to specific active sites within enzymes, thereby blocking substrate access and inhibiting catalytic activity. This property is particularly valuable in drug development for targeting various diseases .
This compound typically appears as a white crystalline solid. Its solubility characteristics may vary based on the solvent used but are generally soluble in polar solvents.
Key chemical properties include:
4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has several notable applications:
The 1,2,4-oxadiazole ring is constructed via a dehydrative cyclocondensation between cyclopentanecarbonyl derivatives and amidoximes. This two-step sequence begins with the formation of an O-acylamidoxime intermediate through the nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride or active esters. Subsequent intramolecular nucleophilic displacement by the amidoxime nitrogen, facilitated by thermal activation, results in cyclization with elimination of water or hydrochloric acid to form the oxadiazole ring [3] [10].
The reaction efficiency is highly dependent on the electronic and steric properties of the reactants. Cyclopentanecarbonyl chloride, while highly reactive, requires careful control of stoichiometry and reaction temperature (typically 0-25°C during initial coupling) to minimize diacylation byproducts. Alternatively, cyclopentanecarboxylic acid can be activated in situ using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in aprotic solvents like dichloromethane or acetonitrile. Amidoximes derived from nitriles, particularly aryl- or alkyl-substituted variants, exhibit excellent nucleophilicity for the initial acylation step [10].
Table 1: Optimization of Cyclocondensation Parameters for 3-Cyclopentyl-1,2,4-oxadiazole Formation
Cyclopentanecarbonyl Source | Activation Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Acid Chloride | None | Dichloromethane | 80 (reflux) | 4 | 78 |
Carboxylic Acid | DCC | Acetonitrile | 80 | 6 | 85 |
Carboxylic Acid | HATU | DMF | 25 | 12 | 92 |
Ethyl Ester | None | Toluene | 110 | 10 | 65 |
Post-cyclization, the 5-position of the 3-cyclopentyl-1,2,4-oxadiazole ring presents a site for further elaboration. Bromination at the 5-methyl position (if using 3-cyclopentyl-5-methyl-1,2,4-oxadiazole as an intermediate) via radical methods (N-Bromosuccinimide, benzoyl peroxide) yields the 5-(bromomethyl) derivative, a crucial electrophile for subsequent coupling with the piperidine nitrogen [4].
Traditional thermal cyclocondensations suffer from extended reaction times (8-24 hours) and energy inefficiency. Microwave irradiation significantly accelerates the cyclodehydration step by enabling rapid and uniform internal heating, reducing reaction times to minutes while improving yields and purity. Under optimized microwave conditions (150-200 W, 120-150°C), the intramolecular SN2 displacement proceeds efficiently without significant decomposition, even for thermally sensitive substrates [3] [8].
Solvent-free methodologies offer complementary green chemistry advantages by eliminating solvent handling and waste. Mechanochemical grinding of stoichiometric mixtures of amidoxime and cyclopentanecarboxylic acid with solid-supported coupling agents (e.g., polymer-bound carbodiimide) or catalytic p-toluenesulfonic acid on silica gel achieves high conversions under ball-milling conditions. This approach is particularly advantageous for large-scale synthesis, as it bypasses solvent removal steps and facilitates product isolation through simple aqueous extraction [8]:
```Reaction Equation: Solvent-Free Oxadiazole FormationCyclopentanecarboxylic Acid + R-C(=NOH)NH₂ + (Polymer-DCC)→ [Ball Milling, 30-60 min] →3-Cyclopentyl-5-R-1,2,4-oxadiazole + Polymer-Urea
#### 1.1.3. Post-Functionalization Strategies for Piperidine Methyl Group IntroductionThe 5-(chloromethyl or bromomethyl)-3-cyclopentyl-1,2,4-oxadiazole serves as a versatile electrophile for alkylation of piperidine. Nucleophilic substitution proceeds most efficiently with Boc-protected piperidine rather than the free amine, as protection mitigates overalkylation (di- or tri-substitution) and simplifies purification [4] [7]. The reaction is typically conducted in polar aprotic solvents (dimethylformamide, acetonitrile) with inorganic bases (potassium carbonate, cesium carbonate) or organic bases (diisopropylethylamine) to neutralize the hydrogen halide byproduct: ```Reaction Sequence: Step 1: 3-Cyclopentyl-5-(bromomethyl)-1,2,4-oxadiazole + 1-Boc-piperidine → K₂CO₃, CH₃CN, 60°C → 1-Boc-4-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Step 2: HCl/dioxane or trifluoroacetic acid/dichloromethane → Deprotection → 4-[(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Alternative approaches include reductive amination using 3-cyclopentyl-5-(oxadiazolyl)aldehyde with piperidine and sodium triacetoxyborohydride, though this method may yield lower stereoselectivity. The hydrochloride salt is invariably formed during the final deprotection/isolation stage by treating the free base piperidine with hydrogen chloride in ethereal solvents (diethyl ether, isopropanol) [7].
The tert-butoxycarbonyl (Boc) group is indispensable for masking the piperidine nitrogen during the alkylation step with the oxadiazolylmethyl electrophile. Protection is achieved by treating piperidine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Catalysis by 4-dimethylaminopyridine in dichloromethane or solvent-free methodologies using 1,1,1,3,3,3-hexafluoroisopropanol provide high yields (>90%) with minimal di-Boc formation, even for sterically congested piperidines [5] [8] [10].
Deprotection to generate the free amine for salt formation follows acid-catalyzed elimination pathways. Trifluoroacetic acid in dichloromethane (1:1 v/v, 1-2 hours, 25°C) or hydrogen chloride in dioxane (4M solution, 1-3 hours, 25°C) cleave the carbamate via tert-butyl cation formation, which is trapped by the anion (trifluoroacetate or chloride). The kinetics of deprotection are influenced by acid strength, solvent polarity, and piperidine substitution:
Table 2: Comparative Deprotection Kinetics of Boc-Protected Piperidine Intermediate
Deprotection Reagent | Concentration | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Notes |
---|---|---|---|---|---|---|
Trifluoroacetic Acid | 50% v/v | Dichloromethane | 25 | 1.0 | >99 | Rapid, requires careful TFA removal |
Hydrogen Chloride | 4 M | Dioxane | 25 | 2.5 | >99 | Direct HCl salt formation |
Hydrochloric Acid | 2 M | Methanol | 25 | 4.0 | 95 | Slower due to protic solvent |
p-Toluenesulfonic Acid | 1.5 equiv | Dichloromethane | 40 | 6.0 | 85 | Requires stoichiometric acid |
Microwave assistance (100°C, sealed vessel) can accelerate deprotection to under 30 minutes. Following deprotection, the hydrochloride salt is crystallized from ethanol/diethyl ether or acetonitrile to afford analytically pure 4-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride [5] [8].
The piperidine ring exhibits a dynamic chair conformation with rapid nitrogen inversion (ΔG‡ ≈ 10-12 kcal/mol) and ring flipping. N-Substitution introduces steric and electronic constraints that influence conformational preferences. For 4-[(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride, the protonated piperidinium nitrogen adopts a nearly planar geometry (sp² hybridization), reducing the energy difference between axial and equatorial conformers of the 4-substituent [3] [9].
Computational studies (DFT-B3LYP/6-311G*) reveal that the bulky oxadiazolylmethyl group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial interactions. The energy penalty for the axial conformer exceeds 3-5 kcal/mol, rendering its population negligible at room temperature (<1%). This equatorial preference is further stabilized by hyperconjugative interactions between the antibonding orbital (σ) of the C-N⁺ bond and the σ orbitals of the methylene group attaching the heterocycle [3]:
```Conformational Analysis:Equatorial Conformer:
The cyclopentyl ring attached to the oxadiazole adopts predominantly envelope conformations, but its rotational freedom does not significantly perturb the piperidine ring geometry. Single-crystal X-ray diffraction of related analogs (e.g., 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride) confirms the equatorial orientation of the heterocyclic methyl group and the chair conformation of the piperidine ring in the solid state [7]. These stereoelectronic factors ensure predictable spatial orientation of the oxadiazole pharmacophore relative to the piperidine scaffold during molecular recognition events.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1